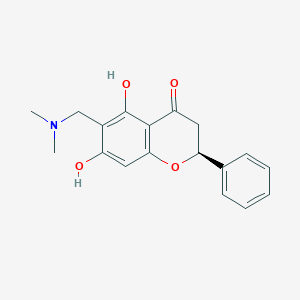

6-Dimethylaminomethyl pinocembrin

Beschreibung

Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavanone found in plants such as Penthorum chinense, Melodorum fruticosum, and propolis. It exhibits diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects . Derivatives of pinocembrin, such as glycosylated, acetylated, and methoxylated forms, are synthesized or isolated to enhance bioavailability, stability, and pharmacological potency.

Eigenschaften

CAS-Nummer |

183051-62-9 |

|---|---|

Molekularformel |

C18H19NO4 |

Molekulargewicht |

313.3 g/mol |

IUPAC-Name |

(2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1 |

InChI-Schlüssel |

YPDOAPAUMDTKKS-HNNXBMFYSA-N |

SMILES |

CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |

Isomerische SMILES |

CN(C)CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |

Kanonische SMILES |

CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |

Andere CAS-Nummern |

183051-62-9 |

Synonyme |

(2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pinocembrin Derivatives

Pinocembrin 7-O-Glucoside

- Structure : A glycosylated derivative with a glucose moiety at position 5.

- Bioactivity : Found in Penthorum chinense, this derivative shows variable stability during tea processing, with its content decreasing under heat and fermentation .

Pinocembrin 7-O-(3′-O-Galloy-4′,6′-Hexahydroxydiphenoyl)-Glucoside

- Structure : A galloylated and glycosylated derivative.

- Bioactivity: Exhibits increased content during tea processing, likely due to enzymatic transformations . Galloylation may enhance antioxidant capacity through additional phenolic hydroxyl groups.

Pinocembrin Neohesperidoside and Acetylated Forms

- Structure : O-glycosylated derivatives with neohesperidoside (a disaccharide) or acetyl groups.

- Bioactivity: These derivatives dominate in plants like C. raphaninassp. mixta, accounting for 83.6–94.7% of total flavanones. Acetylation may improve lipophilicity and cellular uptake .

Structurally Related Flavonoids

Chrysin

- Structure: A flavone lacking the 5-hydroxyl group present in pinocembrin.

- Bioactivity: Shows weaker anti-proliferative effects against hepatocellular carcinoma (HCC) compared to pinocembrin (IC₅₀ > 100 μM vs. 25–50 μM for pinocembrin) .

Pinostrobin

- Structure: A 7-methoxy derivative of pinocembrin.

- Bioactivity : Demonstrates α-amylase inhibitory activity but lacks significant anti-proliferative effects on HCC cells .

Isoliquiritigenin and Liquiritigenin

Hypothetical Properties of 6-Dimethylaminomethyl Pinocembrin

Physicochemical Properties

- Lipophilicity: The dimethylaminomethyl group at position 6 may increase lipophilicity, enhancing blood-brain barrier (BBB) permeability. Pinocembrin itself has a BBB permeability coefficient (Papp) of ~25 × 10⁻⁶ cm/s .

- Solubility: The basic dimethylamino group could improve solubility in acidic environments (e.g., stomach), aiding oral bioavailability.

Pharmacokinetics

- Metabolism: The dimethylaminomethyl group may reduce Phase II metabolism (e.g., glucuronidation), prolonging half-life. Pinocembrin has a reported half-life of 2.0 ± 0.3 hours in rats .

- Drug-Drug Interactions: Pinocembrin inhibits cytochrome P450 enzymes ; the new substituent could modulate this effect.

Data Tables

Table 1: Key Pharmacological Properties of Pinocembrin and Analogues

Table 2: Structural Modifications and Hypothetical Effects on 6-Dimethylaminomethyl Pinocembrin

| Substituent | Position | Hypothetical Effect |

|---|---|---|

| Dimethylaminomethyl | 6 | ↑ Lipophilicity, ↑ BBB penetration, ↑ solubility in acidic pH |

| Glucoside | 7 | ↑ Water solubility, ↓ membrane permeability |

| Galloyl | 7 | ↑ Antioxidant capacity, ↑ enzymatic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.